5-HT7R antagonist 1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

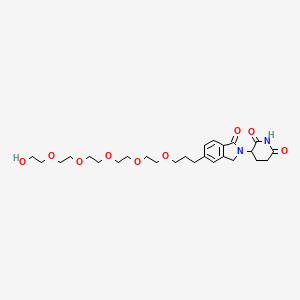

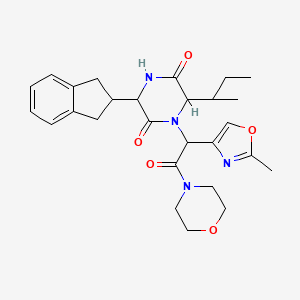

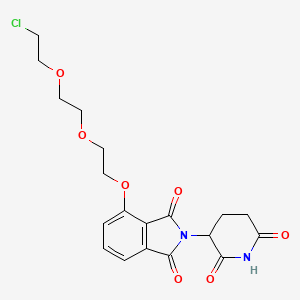

5-HT7R antagonist 1 is a compound known for its high affinity and selectivity towards the serotonin receptor type 7 (5-HT7R). This receptor is part of the serotonin receptor family, which plays a crucial role in various physiological processes, including mood regulation, cognition, and circadian rhythm. The compound is a G protein-biased antagonist with a Ki value of 6.5 nM for 5-HT7R .

Métodos De Preparación

The synthesis of 5-HT7R antagonist 1 involves several steps. One of the reported synthetic routes includes the preparation of a precursor compound, followed by modifications to enhance its binding affinity and selectivity towards 5-HT7R. The preparation method for in vivo formula involves dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol 300 (PEG300), Tween 80, and distilled water .

Análisis De Reacciones Químicas

5-HT7R antagonist 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted analogs .

Aplicaciones Científicas De Investigación

5-HT7R antagonist 1 has been extensively studied for its potential therapeutic applications in various neuropsychiatric and neurodegenerative disorders. It has shown promise in preclinical studies for the treatment of mood disorders, schizophrenia, and cognitive disturbances. The compound’s ability to modulate serotonergic transmission makes it a valuable tool in psychopharmacology research . Additionally, this compound has been investigated for its potential role in neurodegenerative diseases, where it may help regulate physiological functions such as the sleep-wake cycle, body temperature, and gastrointestinal motility .

Mecanismo De Acción

The mechanism of action of 5-HT7R antagonist 1 involves its binding to the 5-HT7 receptor, a G protein-coupled receptor (GPCR). By antagonizing this receptor, the compound inhibits the receptor’s ability to activate downstream signaling pathways mediated by G proteins. This results in the modulation of neurotransmission and intracellular signaling systems, which can influence various physiological and pathological processes .

Comparación Con Compuestos Similares

5-HT7R antagonist 1 is unique in its high affinity and selectivity towards the 5-HT7 receptor. Similar compounds include other 5-HT7 receptor antagonists such as SB269970 and DR4004. These compounds also exhibit high affinity for the 5-HT7 receptor but may differ in their pharmacokinetic properties and selectivity profiles . The uniqueness of this compound lies in its G protein-biased antagonism, which may offer distinct therapeutic advantages compared to other antagonists .

Propiedades

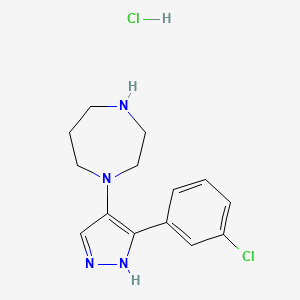

Fórmula molecular |

C14H18Cl2N4 |

|---|---|

Peso molecular |

313.2 g/mol |

Nombre IUPAC |

1-[5-(3-chlorophenyl)-1H-pyrazol-4-yl]-1,4-diazepane;hydrochloride |

InChI |

InChI=1S/C14H17ClN4.ClH/c15-12-4-1-3-11(9-12)14-13(10-17-18-14)19-7-2-5-16-6-8-19;/h1,3-4,9-10,16H,2,5-8H2,(H,17,18);1H |

Clave InChI |

ZLHJRJOVJMYMKL-UHFFFAOYSA-N |

SMILES canónico |

C1CNCCN(C1)C2=C(NN=C2)C3=CC(=CC=C3)Cl.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![disodium;[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B14762220.png)

![2-Propanesulfonamide,N-[(2S)-2,3-dihydro-5-(6-methyl-3-pyridinyl)-1H-inden-2-yl]-](/img/structure/B14762242.png)

![2-(5-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14762293.png)

![4H-Spiro[cyclohepta[c]pyrazole-7,2'-[1,3]dioxolane]](/img/structure/B14762297.png)